molecular formula C19H18BrN3O3S2 B2962608 N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 312914-16-2

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2962608
CAS RN: 312914-16-2
M. Wt: 480.4
InChI Key: PQJLMCCGWPWYOB-XUTLUUPISA-N
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Description

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C19H18BrN3O3S2 and its molecular weight is 480.4. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds structurally related to N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide have been synthesized and evaluated for their biological activities. For instance, derivatives of 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole have been prepared and tested for in vitro antimicrobial screening against various bacterial and fungal species, showing some comparable activities with standard drugs (Patel & Shaikh, 2010). Similarly, new Pyridine Derivatives incorporating benzothiazole units were synthesized and displayed significant antibacterial and antifungal activities (Patel & Agravat, 2007).

Anticancer Applications

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide and its analogs have been explored for their anticancer potential. A study on benzothiazole derivatives, including N-1,3-Benzothiazol-2-ylbenzamides, revealed significant antiproliferative activity against human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines, with some compounds showing a pronounced proapoptotic effect (Corbo et al., 2016).

Role in Synthesis of Other Compounds

The chemical structure of N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide lends itself to the synthesis of various other compounds. For instance, the large-scale manufacturing process of an anticancer agent, Thymitaq, from 6-bromo-5-methylanthranilic acid, illustrates the application of bromoquinazolinone derivatives in pharmaceutical synthesis, highlighting the compound's utility in developing drugs (Malmgren et al., 2008).

Antimycobacterial Activity

Research on derivatives of N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide has also shown promise in antimycobacterial activity. A study focused on the synthesis and evaluation of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives demonstrated significant activity against the A. baumannii strain and M. tuberculosis H37Rv strain, suggesting potential for the development of new antimycobacterial agents (Nural et al., 2018).

properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O3S2/c1-22-16-9-6-14(20)12-17(16)27-19(22)21-18(24)13-4-7-15(8-5-13)28(25,26)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJLMCCGWPWYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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